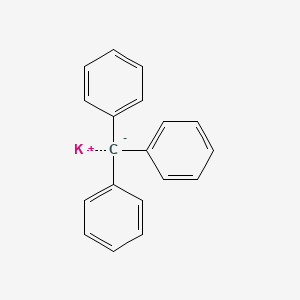
Potassium, (triphenylmethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium, (triphenylmethyl)-, also known as triphenylmethyl potassium, is an organopotassium compound. It is a derivative of triphenylmethane where the hydrogen atom of the central carbon is replaced by a potassium atom. This compound is known for its stability and reactivity, making it a valuable reagent in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
Potassium, (triphenylmethyl)-, can be synthesized through the reaction of triphenylmethane with potassium metal. The reaction typically takes place in an inert atmosphere to prevent oxidation. The general reaction is as follows:
Ph3CH+K→Ph3CK+21H2
where Ph represents a phenyl group.
Industrial Production Methods
Industrial production of potassium, (triphenylmethyl)-, involves the same basic reaction but on a larger scale. The process requires careful control of temperature and pressure to ensure the purity and yield of the product. The use of high-purity reagents and solvents is crucial to avoid contamination.
化学反応の分析
Types of Reactions
Potassium, (triphenylmethyl)-, undergoes various types of reactions, including:
Oxidation: Reacts with oxygen to form triphenylmethyl peroxide.
Reduction: Can be reduced to triphenylmethane.
Substitution: Participates in nucleophilic substitution reactions where the potassium atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Typically involves exposure to air or oxygen.
Reduction: Requires reducing agents such as hydrogen gas or metal hydrides.
Substitution: Common nucleophiles include halides, alkoxides, and amines.
Major Products
Oxidation: Triphenylmethyl peroxide.
Reduction: Triphenylmethane.
Substitution: Various substituted triphenylmethane derivatives depending on the nucleophile used.
科学的研究の応用
Potassium, (triphenylmethyl)-, has a wide range of applications in scientific research:
Chemistry: Used as a strong base and nucleophile in organic synthesis. It is also employed in the preparation of other organometallic compounds.
Biology: Acts as a reagent in the synthesis of biologically active molecules.
Medicine: Involved in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of polymers and other advanced materials.
作用機序
The mechanism of action of potassium, (triphenylmethyl)-, involves the transfer of the triphenylmethyl anion to various substrates. This anion is highly reactive and can participate in a variety of chemical reactions, including nucleophilic substitution and addition reactions. The molecular targets and pathways depend on the specific reaction and substrate involved.
類似化合物との比較
Similar Compounds
Triphenylmethyl sodium: Similar in structure but uses sodium instead of potassium.
Triphenylmethyl lithium: Another similar compound with lithium as the metal.
Triphenylmethyl magnesium bromide: A Grignard reagent with magnesium and bromine.
Uniqueness
Potassium, (triphenylmethyl)-, is unique due to its specific reactivity and stability compared to its sodium and lithium counterparts. It offers distinct advantages in certain synthetic applications, particularly where the reactivity of potassium is preferred.
特性
CAS番号 |
1528-27-4 |
|---|---|
分子式 |
C19H15K |
分子量 |
282.4 g/mol |
IUPAC名 |
potassium;diphenylmethylbenzene |
InChI |
InChI=1S/C19H15.K/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h1-15H;/q-1;+1 |
InChIキー |
FZWIBIHTJMCHGT-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)[C-](C2=CC=CC=C2)C3=CC=CC=C3.[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


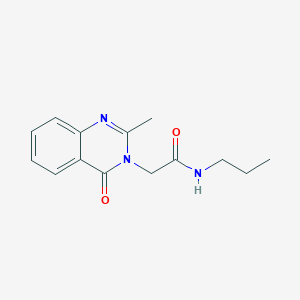
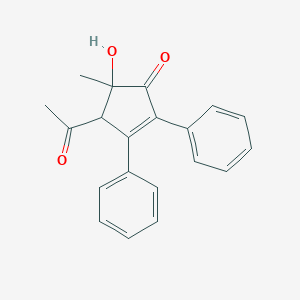

![Bis[(2,3,4,5,6-pentabromophenyl)methyl] 2,3,5,6-tetrabromobenzene-1,4-dicarboxylate](/img/structure/B14138126.png)

![N1-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(2-nitrophenyl)oxalamide](/img/structure/B14138128.png)

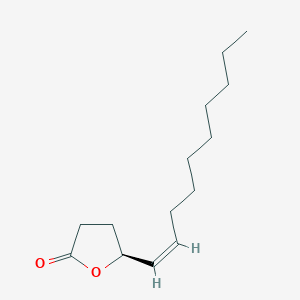

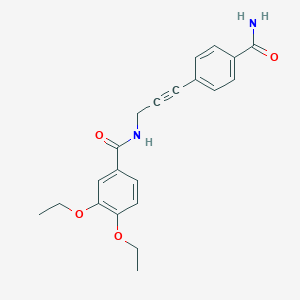


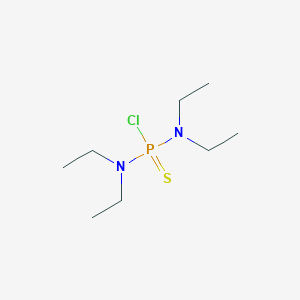
![1,1,3,3,6,6,10,10-Octamethyl-8,11-dithiadispiro[3.0.5~5~.1~4~]undecane](/img/structure/B14138197.png)
